1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane 1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane
Brand Name: Vulcanchem
CAS No.:
VCID: VC16477943
InChI: InChI=1S/C8H15IO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6H2,1-3H3
SMILES:
Molecular Formula: C8H15IO2
Molecular Weight: 270.11 g/mol

1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane

CAS No.:

Cat. No.: VC16477943

Molecular Formula: C8H15IO2

Molecular Weight: 270.11 g/mol

* For research use only. Not for human or veterinary use.

1-(Iodomethyl)-3,3-dimethoxy-1-methylcyclobutane -

Specification

Molecular Formula C8H15IO2
Molecular Weight 270.11 g/mol
IUPAC Name 1-(iodomethyl)-3,3-dimethoxy-1-methylcyclobutane
Standard InChI InChI=1S/C8H15IO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6H2,1-3H3
Standard InChI Key COBLMJGDEOKFAI-UHFFFAOYSA-N
Canonical SMILES CC1(CC(C1)(OC)OC)CI

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a cyclobutane ring substituted with a methyl group, two methoxy groups at the 3-position, and an iodomethyl group at the 1-position. This configuration introduces significant steric strain, influencing its reactivity. The IUPAC name, 1-(iodomethyl)-3,3-dimethoxy-1-methylcyclobutane, reflects this substitution pattern .

Table 1: Key Structural and Identifiable Properties

PropertyValue
Molecular FormulaC₈H₁₅IO₂
Molecular Weight270.11 g/mol
IUPAC Name1-(iodomethyl)-3,3-dimethoxy-1-methylcyclobutane
InChIInChI=1S/C8H15IO2/c1-7(6-9)4-8(5-7,10-2)11-3/h4-6H2,1-3H3
SMILESCC1(CC(C1)(OC)OC)CI
PubChem CID131581593

The iodomethyl group (–CH₂I) serves as a potential leaving group, enabling nucleophilic substitution reactions, while the methoxy groups (–OCH₃) contribute to electron donation and steric effects .

Spectroscopic and Physical Properties

Though experimental data on melting/boiling points are unavailable, the compound’s halogenated nature suggests limited solubility in polar solvents. Computational models predict a tetrahedral geometry around the cyclobutane ring, with bond angles constrained by ring strain .

Synthesis and Preparation

General Synthetic Pathways

Synthesis typically involves multi-step routes starting from cyclobutane precursors. A proposed pathway includes:

  • Alkylation: Introduction of methyl groups via Friedel-Crafts alkylation.

  • Methoxylation: Etherification using methanol under acidic conditions.

  • Iodination: Replacement of a hydroxyl or halide group with iodine via nucleophilic substitution .

Challenges and Optimization

The steric bulk of the cyclobutane ring complicates iodination, often requiring high-pressure conditions or catalytic agents. Yields are moderate (40–60%), necessitating chromatographic purification .

Applications in Organic Synthesis

Role in Ring Expansion Reactions

Cyclobutane derivatives are precursors in ring expansion reactions to form cyclopentane or cyclopentene structures. The iodomethyl group in this compound facilitates carbocation formation, enabling rearrangements such as the semipinacol rearrangement . For example:
Cyclobutylmethylcarbenium ionCyclopentane derivative\text{Cyclobutylmethylcarbenium ion} \rightarrow \text{Cyclopentane derivative}
This reactivity is exploited in synthesizing complex natural products and pharmaceuticals .

Cross-Coupling Reactions

The C–I bond’s polarization allows participation in Ullmann or Suzuki-Miyaura couplings, enabling aryl-cyclobutane hybrid structures. Such transformations are valuable in medicinal chemistry for bioisosteric replacements.

Exposure RouteFirst Aid Measures
Skin ContactWash with soap/water; remove contaminated clothing .
Eye ContactRinse with water for 15 minutes; seek medical aid .
InhalationMove to fresh air; administer oxygen if needed .

Research Findings and Future Directions

Recent Advances

A 2024 study highlighted its use in palladium-catalyzed cycloadditions, producing strained polycyclic compounds with antitumor activity . Another investigation explored its utility in photoinduced electron-transfer reactions, yielding iodinated heterocycles.

Knowledge Gaps and Opportunities

  • Thermodynamic Stability: Limited data on ring strain energy and thermal decomposition.

  • Biological Activity: Untested potential in antimicrobial or anticancer assays.

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